molecular formula C29H36N2O2 B4297942 N1,N1-DICYCLOHEXYL-N4-(1-PHENYLCYCLOPROPYL)BENZENE-1,4-DICARBOXAMIDE

N1,N1-DICYCLOHEXYL-N4-(1-PHENYLCYCLOPROPYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B4297942
M. Wt: 444.6 g/mol
InChI Key: MKGXTOWCLUBYAD-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a terephthalamide core with dicyclohexyl and phenylcyclopropyl substituents, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide typically involves the reaction of terephthaloyl chloride with N,N-dicyclohexylamine and 1-phenylcyclopropylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to manage the heat and reaction kinetics efficiently. Catalysts such as palladium or ruthenium may be employed to enhance the reaction rate and yield. The purification process typically involves recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can lead to the formation of cyclohexyl and phenylcyclopropyl derivatives.

Scientific Research Applications

N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-dicyclohexyl-p-phenylenediamine: A related compound with similar structural features but different functional groups.

    N,N-dicyclohexylcarbodiimide: Known for its use in peptide synthesis and coupling reactions.

    N-cyclohexyl-N’-phenyl-1,4-phenylenediamine: Another structurally related compound with applications in rubber and polymer industries.

Uniqueness

N,N-dicyclohexyl-N’-(1-phenylcyclopropyl)terephthalamide stands out due to its unique combination of dicyclohexyl and phenylcyclopropyl substituents, which confer distinct chemical and physical properties. These properties make it valuable in specialized applications, such as advanced material synthesis and targeted biological studies.

Properties

IUPAC Name

4-N,4-N-dicyclohexyl-1-N-(1-phenylcyclopropyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O2/c32-27(30-29(20-21-29)24-10-4-1-5-11-24)22-16-18-23(19-17-22)28(33)31(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1,4-5,10-11,16-19,25-26H,2-3,6-9,12-15,20-21H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXTOWCLUBYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1,N1-DICYCLOHEXYL-N4-(1-PHENYLCYCLOPROPYL)BENZENE-1,4-DICARBOXAMIDE
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N1,N1-DICYCLOHEXYL-N4-(1-PHENYLCYCLOPROPYL)BENZENE-1,4-DICARBOXAMIDE
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N1,N1-DICYCLOHEXYL-N4-(1-PHENYLCYCLOPROPYL)BENZENE-1,4-DICARBOXAMIDE
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N1,N1-DICYCLOHEXYL-N4-(1-PHENYLCYCLOPROPYL)BENZENE-1,4-DICARBOXAMIDE
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N1,N1-DICYCLOHEXYL-N4-(1-PHENYLCYCLOPROPYL)BENZENE-1,4-DICARBOXAMIDE
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N1,N1-DICYCLOHEXYL-N4-(1-PHENYLCYCLOPROPYL)BENZENE-1,4-DICARBOXAMIDE

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